6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a synthetic compound primarily recognized for its role as a potent and selective agonist of the human constitutive androstane receptor (CAR), a nuclear receptor involved in xenobiotic metabolism and energy homeostasis . The compound features a core imidazo[2,1-b][1,3]thiazole scaffold substituted with a 4-chlorophenylsulfanyl group at position 6 and a carbaldehyde moiety at position 3. Its oxime derivative, this compound O-(3,4-dichlorobenzyl)oxime, is widely used in pharmacological studies to activate CAR and investigate downstream effects on cytochrome P450 (CYP) enzyme regulation .
This compound has been pivotal in elucidating CAR-mediated pathways, including CYP2B6 and CYP3A4 induction in human hepatocytes . Its specificity for human CAR over pregnane X receptor (PXR) makes it a critical tool for dissecting receptor-specific mechanisms in drug metabolism and toxicity studies .
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-8-1-3-9(4-2-8)18-11-10(7-16)15-5-6-17-12(15)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVTDKIAXLVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384105 | |
| Record name | 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-53-9 | |
| Record name | 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, including its mechanism of action, cytotoxicity, and therapeutic potential based on diverse research findings.
- IUPAC Name : this compound
- CAS Number : 339023-27-7
- Molecular Formula : C13H10ClN3OS2
- Molecular Weight : 323.821 g/mol
- LogP : 5.24
These properties suggest a lipophilic nature, which may influence its bioavailability and interaction with biological membranes.
Research indicates that compounds related to imidazo[2,1-b][1,3]thiazole structures often exhibit their biological effects through the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, the inhibition of focal adhesion kinase (FAK) has been highlighted as a significant mechanism for several derivatives in this class. FAK is known to be overexpressed in various cancers and plays a crucial role in cellular adhesion and migration .
Cytotoxicity and Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. Here are some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MesoII (mesothelioma) | 0.59 - 2.81 | Inhibition of phospho-FAK |
| STO (mesothelioma) | 0.59 - 2.81 | Enhanced activity with gemcitabine via hENT-1 |
The compound's effectiveness was linked to its ability to inhibit cell proliferation and migration by targeting FAK phosphorylation pathways .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is often influenced by structural modifications. In the case of this compound:
- The presence of the chlorophenyl group significantly enhances cytotoxicity.
- Variations in substituents on the thiazole ring can modulate activity against different cancer types.
Studies suggest that electron-withdrawing groups like chlorine at specific positions on the phenyl ring are critical for enhancing antiproliferative activity against cancer cells .
Case Study 1: Anticancer Activity
In a study focusing on imidazo[2,1-b][1,3]thiazole derivatives, it was found that compounds similar to this compound showed promising results against pancreatic cancer models. The compounds not only inhibited FAK but also increased the expression of human equilibrative nucleoside transporter-1 (hENT-1), enhancing the efficacy of gemcitabine treatment .
Case Study 2: Mechanistic Insights
Another investigation into thiazole derivatives revealed their capability to induce apoptosis in cancer cells through multiple pathways including oxidative stress and mitochondrial dysfunction. The structure of the thiazole ring was essential for these interactions, emphasizing the importance of further SAR studies to optimize these compounds for therapeutic use .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the imidazo-thiazole family exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives similar to 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde show cytotoxic effects against various cancer cell lines. The mechanisms of action often involve:
- Inhibition of Cell Proliferation : Compounds disrupt the cell cycle and induce apoptosis in cancer cells.
- Targeting Specific Pathways : Many derivatives target signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Studies have shown that imidazo-thiazole derivatives possess broad-spectrum activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
Sirtuin Modulation
Recent research has explored the potential of imidazo-thiazole derivatives as sirtuin modulators. Sirtuins are a family of proteins involved in cellular regulation, including aging and metabolism. Compounds that modulate sirtuin activity may have implications for age-related diseases and metabolic disorders.
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the cytotoxicity of several imidazo-thiazole derivatives against human cervical and bladder cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | SISO | 5.2 |
| Compound B | RT-112 | 7.8 |
This study underscores the potential of this compound as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of imidazo-thiazole derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 16 |
| Compound D | S. aureus | 32 |
These findings highlight the potential for developing new antimicrobial agents based on this compound's structure.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 6-[(4-Fluorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Replacing the 4-chloro group with 4-fluoro reduces electronegativity and steric bulk. While this analogue retains the imidazothiazole core, its reduced halogen size may alter binding affinity to CAR.
- This compound (CAS 320417-44-5) is discontinued, and its activity remains uncharacterized .
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime
The methyl group increases lipophilicity but may reduce receptor specificity. The 2,6-dichlorobenzyl oxime modification diverges from the 3,4-dichloro configuration in the parent compound, likely affecting solubility and metabolic stability .
Oxime Modifications
The oxime group in 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is critical for stabilizing CAR binding. Analogues with alternative oxime substituents (e.g., 2,6-dichlorobenzyl) show reduced efficacy due to altered steric and electronic interactions .
Functional Comparisons
Species Specificity
CYP Induction Profiles
*The parent compound and its oxime derivative exhibit identical induction profiles due to shared bioactivation pathways.
Receptor Selectivity
- CAR vs.
Key Research Findings
Mechanism of CAR Activation :
The compound induces CAR dephosphorylation by dissociating ERK1/2, facilitating nuclear translocation and transcriptional activation of CYP genes .
Genome-Wide Effects: Treatment with the oxime derivative upregulates 11 CYP genes in human hepatocytes, with CYP2B6 showing the highest induction (2.19-fold) .
Preparation Methods
Key Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF)
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Temperature: 80–100°C
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Catalyst: Triethylamine or sodium bicarbonate
Introduction of the 4-Chlorophenylsulfanyl Group
The sulfanyl group at position 6 is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. Patent CA2703300A1 describes a one-step sulfonation process for synthesizing 6-substituted imidazo[2,1-b]thiazole-5-sulfonyl halides, which can be adapted for sulfanyl incorporation.
Method from Patent CA2703300A1:
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Substrate: 6-Chloroimidazo[2,1-b]thiazole
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Reagent: 4-Chlorothiophenol
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Conditions:
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Solvent: Dimethyl sulfoxide (DMSO)
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Base: Potassium carbonate
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Temperature: 120°C
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Reaction Time: 12–24 hours
-
This step replaces the chloride at position 6 with the 4-chlorophenylsulfanyl group, yielding 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b]thiazole. The reaction proceeds via a thiolate intermediate, which attacks the electron-deficient aromatic ring.
Formylation at Position 5
Introducing the carbaldehyde group at position 5 is achieved through directed ortho-metalation (DoM) followed by formylation or Vilsmeier-Haack reactions.
Vilsmeier-Haack Formylation:
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Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)
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Mechanism: The Vilsmeier reagent (formed in situ) electrophilically substitutes hydrogen at position 5.
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Conditions:
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Temperature: 0–5°C (initial), then 60–80°C
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Reaction Time: 4–6 hours
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This method selectively installs the aldehyde group, yielding 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbaldehyde with moderate to high purity.
Industrial-Scale Optimization
For large-scale production, the process is optimized for yield and safety:
| Step | Parameter | Optimal Value |
|---|---|---|
| Cyclocondensation | Solvent | Ethanol |
| Sulfanyl Incorporation | Base | K₂CO₃ |
| Formylation | POCl₃:DMF Ratio | 1:1.2 |
| Workup | Purification | Crystallization |
Yield Data:
Challenges and Solutions
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Regioselectivity: Competing reactions at positions 2 and 5 are mitigated by electron-withdrawing groups (e.g., sulfonyl halides) that direct substitution to position 6.
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Aldehyde Stability: The carbaldehyde group is prone to oxidation; thus, reactions are conducted under inert atmospheres (N₂/Ar).
Analytical Characterization
Key Spectral Data:
Q & A
What are the optimal synthetic conditions for achieving high yield and purity of 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde?
Basic Question
Methodological Answer:
- Key Steps :
- Condensation Reactions : Use polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution between 4-chlorothiophenol and imidazo-thiazole precursors. Optimize molar ratios (1:1.2 for imidazo-thiazole to thiol) to minimize side products .
- Aldehyde Protection : Protect the aldehyde group during synthesis using oxime formation (e.g., O-(2,6-dichlorobenzyl)oxime) to prevent undesired oxidation or side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate the compound with >95% purity .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Which spectroscopic techniques are most effective for structural characterization of this compound?
Basic Question
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and imidazo-thiazole rings) and aldehyde protons (δ 9.8–10.2 ppm). Cross-validate with DEPT-135 for carbon hybridization .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ (expected m/z ~363.01) and fragmentation patterns (e.g., loss of Cl or sulfanyl groups) .
- IR Spectroscopy : Identify key functional groups: aldehyde C=O stretch (~1700 cm⁻¹), C-S stretches (~650–750 cm⁻¹), and aromatic C-H bends (~800 cm⁻¹) .
How can computational modeling predict the biological activity of this compound?
Advanced Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like acetylcholinesterase (PDB ID 4EY7). Focus on interactions between the aldehyde/sulfanyl groups and catalytic triads (e.g., Ser203, His447) .
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) that influence reactivity and binding .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy to prioritize derivatives .
What strategies resolve contradictions in biological assay data for this compound?
Advanced Question
Methodological Answer:
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects. For example, anti-inflammatory activity at 50 mg/kg in vivo may mask cytotoxicity at higher doses .
- Off-Target Screening : Use kinase/GPCR panels to rule out non-specific binding. Cross-validate with CRISPR knockouts of suspected targets .
- Metabolic Stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to differentiate intrinsic activity from metabolite interference .
How does the electronic nature of substituents affect reactivity in downstream derivatization?
Advanced Question
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl sulfanyl group enhances electrophilicity at the aldehyde, facilitating Schiff base formation with amines (e.g., hydrazides) .
- Steric Effects : Bulky substituents on the imidazo-thiazole ring reduce accessibility for nucleophilic attack. Use Hammett σ constants to predict substituent effects on reaction rates .
- Redox Sensitivity : The aldehyde group is prone to oxidation; stabilize via oxime or hydrazone formation for prolonged storage .
What experimental and computational methods validate target engagement in enzyme inhibition studies?
Advanced Question
Methodological Answer:
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For acetylcholinesterase, measure IC50 values with Ellman’s assay .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) by titrating the compound into enzyme solutions .
- Covalent Docking : If the aldehyde forms a covalent bond, employ hybrid QM/MM simulations (e.g., Gaussian/Amber) to model transition states and energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
